molecular formula C17H19NO5 B4062337 9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione

9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione

Cat. No. B4062337
M. Wt: 317.34 g/mol
InChI Key: QIFOVKFCBXVTHA-UHFFFAOYSA-N
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Description

9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione, also known as DMDNO, is a synthetic compound that has been used in scientific research for its unique chemical structure and potential biological activities. DMDNO is a spirocyclic compound that contains a nitrophenyl group, which makes it a valuable tool for understanding the mechanisms of various biological processes.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing oxaspirocyclic compounds and analyzing their crystal structures. For example, Jiang and Zeng (2016) synthesized two new oxaspirocyclic compounds and determined their structures through X-ray crystallography. Their work provides insights into the molecular geometry, intramolecular hydrogen bonds, and π···π stacking interactions observed in these compounds (Jiang & Zeng, 2016).

Reactivity and Application in Organic Synthesis

Another area of interest is the enhanced reactivity of spirocyclic compounds in organic synthesis. Rashevskii et al. (2020) discussed the enhanced reactivity of 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in the Castagnoli-Cushman reaction with imines, showcasing the broad substrate scope and potential applications of these compounds in organic synthesis (Rashevskii et al., 2020).

Spectral Studies and Fluorescence

Zeng and Wang (2018) reported on the synthesis of oxaspirocyclic compounds and their spectral studies, including fluorescence spectra. This research highlights the potential applications of these compounds in materials science, particularly in fluorescence-based applications (Zeng & Wang, 2018).

Corrosion Inhibition

Spirocyclic compounds have also been explored for their corrosion inhibition properties. Chafiq et al. (2020) synthesized new spirocyclopropane derivatives and evaluated their performance as corrosion inhibitors for mild steel in acidic media. Their study demonstrates the effectiveness of these compounds as environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Antimicrobial Applications

Finally, N-halamine-coated cotton, synthesized using N-halamine precursors related to spirocyclic compounds, has been studied for its antimicrobial and detoxification applications. This research indicates the potential use of these compounds in creating antimicrobial surfaces and materials (Ren et al., 2009).

properties

IUPAC Name

9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-16(2)13(11-6-5-7-12(10-11)18(21)22)23-15(20)17(14(16)19)8-3-4-9-17/h5-7,10,13H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFOVKFCBXVTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)C2(C1=O)CCCC2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione
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9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione
Reactant of Route 3
9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione
Reactant of Route 4
9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione
Reactant of Route 5
9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione
Reactant of Route 6
9,9-dimethyl-8-(3-nitrophenyl)-7-oxaspiro[4.5]decane-6,10-dione

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